5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of drugs for metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Methylation: The 5,5-dimethyl groups can be introduced through a methylation reaction using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Biological Probes: Used in research to study biological processes.
Medicine
Drug Development: Potential use in the development of drugs for metabolic disorders, such as diabetes.
Therapeutic Agents: Investigated for its anti-inflammatory and anti-cancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar applications in metabolic disorders.
Uniqueness
Structural Features: The presence of the 6-phenylhex-3-yn-1-yl group and the 5,5-dimethyl substitution makes this compound unique compared to other thiazolidinediones.
Biological Activity: The specific structural features may confer unique biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
86106-16-3 |
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Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-(6-phenylhex-3-ynyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO2S/c1-17(2)15(19)18(16(20)21-17)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChI Key |
URSQTZAJJKXECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)S1)CCC#CCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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